Mcl-1 inhibitor 3

Description

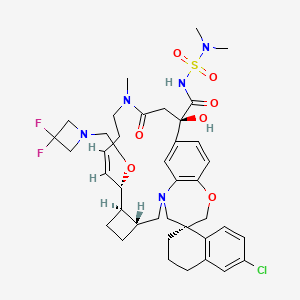

The exact mass of the compound Mcl-1 inhibitor 3 is 819.3244042 g/mol and the complexity rating of the compound is 1560. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Mcl-1 inhibitor 3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Mcl-1 inhibitor 3 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3'R,4S,6'R,7'S,8'E,15'R)-7-chloro-7'-[2-(3,3-difluoroazetidin-1-yl)ethoxy]-N-(dimethylsulfamoyl)-15'-hydroxy-12'-methyl-13'-oxospiro[2,3-dihydro-1H-naphthalene-4,22'-20-oxa-1,12-diazatetracyclo[14.7.2.03,6.019,24]pentacosa-8,16(25),17,19(24)-tetraene]-15'-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H52ClF2N5O7S/c1-45(2)56(52,53)44-37(50)40(51)21-36(49)46(3)16-5-4-8-34(54-18-17-47-24-39(42,43)25-47)31-12-9-28(31)22-48-23-38(26-55-35-14-10-29(40)20-33(35)48)15-6-7-27-19-30(41)11-13-32(27)38/h4,8,10-11,13-14,19-20,28,31,34,51H,5-7,9,12,15-18,21-26H2,1-3H3,(H,44,50)/b8-4+/t28-,31+,34-,38-,40+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCZBGAPIVMKKDK-HBUYLHAMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC=CC(C2CCC2CN3CC4(CCCC5=C4C=CC(=C5)Cl)COC6=C3C=C(C=C6)C(CC1=O)(C(=O)NS(=O)(=O)N(C)C)O)OCCN7CC(C7)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC/C=C/[C@@H]([C@@H]2CC[C@H]2CN3C[C@@]4(CCCC5=C4C=CC(=C5)Cl)COC6=C3C=C(C=C6)[C@](CC1=O)(C(=O)NS(=O)(=O)N(C)C)O)OCCN7CC(C7)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H52ClF2N5O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

820.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and Synthesis of Mcl-1 Inhibitor S63845: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myeloid cell leukemia-1 (Mcl-1) is a critical pro-survival protein frequently overexpressed in various malignancies, contributing to tumor progression and resistance to conventional therapies. The development of small molecule inhibitors targeting Mcl-1 has been a significant focus in cancer research. This technical guide provides an in-depth overview of the discovery, synthesis, and preclinical evaluation of S63845, a potent and selective Mcl-1 inhibitor. We will detail the experimental protocols for key assays, present quantitative data in structured tables, and visualize the relevant signaling pathways and experimental workflows.

Introduction to Mcl-1 as a Therapeutic Target

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, maintaining a balance between pro-survival and pro-apoptotic signals.[1][2] Mcl-1, an anti-apoptotic member of this family, sequesters the pro-apoptotic proteins BAK and BAX, preventing their oligomerization and the subsequent mitochondrial outer membrane permeabilization (MOMP) that commits a cell to apoptosis.[3] Overexpression of Mcl-1 is a common feature in many cancers, including multiple myeloma, leukemia, and lymphoma, making it a prime target for therapeutic intervention.[4][5] S63845 emerged from a drug discovery program aimed at identifying potent and selective small molecule inhibitors of Mcl-1.[3]

Discovery of S63845

The discovery of S63845 was a result of a structure-guided drug design and optimization effort starting from initial fragment hits with a thienopyrimidine scaffold.[6] High-throughput screening methodologies, including fluorescence polarization and surface plasmon resonance, were employed to identify and characterize compounds that bind to the BH3-binding groove of Mcl-1 with high affinity and selectivity.

Experimental Workflow: Discovery of a Selective Mcl-1 Inhibitor

Synthesis of S63845

S63845 is a complex molecule belonging to the thienopyrimidine class of compounds. The synthesis involves a multi-step process, with the core thienopyrimidine scaffold being assembled and subsequently functionalized. A general synthetic scheme for related thienopyrimidine derivatives often involves the Gewald reaction to form the thiophene ring, followed by cyclization to build the pyrimidine ring.[6][7][8][9][10]

(Detailed, step-by-step synthesis protocols for S63845 are proprietary and not fully disclosed in the public domain. The following is a generalized representation based on the synthesis of similar thienopyrimidine compounds.)

Generalized Synthetic Scheme for Thienopyrimidine Core:

-

Gewald Reaction: Condensation of a ketone or aldehyde with an active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) and elemental sulfur in the presence of a base to yield a 2-aminothiophene-3-carbonitrile or carboxylate.

-

Pyrimidine Ring Formation: Cyclization of the 2-aminothiophene intermediate with a one-carbon synthon, such as formamide or orthoformates, to construct the pyrimidine ring, yielding the thieno[2,3-d]pyrimidine core.

-

Functionalization: Subsequent substitution reactions at various positions of the thienopyrimidine core to introduce the specific side chains present in S63845.

Mechanism of Action of S63845

S63845 acts as a BH3 mimetic, binding with high affinity to the BH3-binding groove of Mcl-1.[3] This binding displaces pro-apoptotic proteins, primarily BAK and BAX, from Mcl-1.[11] The released BAK and BAX then oligomerize at the mitochondrial outer membrane, leading to MOMP, cytochrome c release, caspase activation, and ultimately, apoptotic cell death.[3][4]

Mcl-1 Signaling Pathway and Inhibition by S63845

Quantitative Data

The potency and selectivity of S63845 have been extensively characterized using various in vitro assays.

Table 1: Binding Affinity of S63845 to Bcl-2 Family Proteins

| Protein | Binding Affinity (Kd, nM) | Method | Reference |

| Human Mcl-1 | 0.19 | Surface Plasmon Resonance | [3] |

| Human Bcl-2 | >10,000 | Surface Plasmon Resonance | [12] |

| Human Bcl-xL | >10,000 | Fluorescence Polarization | [12] |

| Mouse Mcl-1 | ~1.14 | Surface Plasmon Resonance | [13] |

Table 2: In Vitro Cellular Activity of S63845 in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| H929 | Multiple Myeloma | ~100 | [14] |

| AMO1 | Multiple Myeloma | 4-233 | [5] |

| U-2946 | Diffuse Large B-cell Lymphoma | ~100 | [14] |

| MOLT-3 | T-cell Acute Lymphoblastic Leukemia | ~10 | [1] |

| RPMI-8402 | T-cell Acute Lymphoblastic Leukemia | ~10 | [1] |

| HL-60 | Acute Myeloid Leukemia | 4-233 | [11] |

| ML-1 | Acute Myeloid Leukemia | 4-233 | [11] |

| MDA-MB-468 | Triple-Negative Breast Cancer | 141.2 ± 24.7 | [2] |

| HCC1143 | Triple-Negative Breast Cancer | 3100 ± 500 | [2] |

Experimental Protocols

Fluorescence Polarization (FP) Assay for Binding Affinity

This assay measures the binding of S63845 to Mcl-1 by monitoring changes in the polarization of a fluorescently labeled probe.

-

Materials:

-

Recombinant human Mcl-1 protein

-

Fluorescently labeled BH3 peptide probe (e.g., FITC-NoxaB)

-

S63845

-

Assay buffer (e.g., 20 mM phosphate buffer, pH 7.4, 50 mM NaCl, 1 mM EDTA, 0.05% Pluronic F-68)

-

384-well black microplates

-

Plate reader with fluorescence polarization capabilities

-

-

Protocol:

-

Prepare a solution of Mcl-1 protein and the fluorescent probe in the assay buffer at concentrations optimized for a stable polarization signal.

-

Serially dilute S63845 in the assay buffer.

-

In a 384-well plate, add the Mcl-1/probe mixture to each well.

-

Add the serially diluted S63845 or vehicle control to the wells.

-

Incubate the plate at room temperature for a specified time (e.g., 1 hour) to reach equilibrium.

-

Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission wavelengths for the fluorophore.

-

Calculate the IC50 value by fitting the data to a four-parameter logistic equation.

-

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is used to determine the on-rate (ka), off-rate (kd), and dissociation constant (Kd) of the interaction between S63845 and Mcl-1.

-

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Recombinant human Mcl-1 protein

-

S63845

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Running buffer (e.g., HBS-EP+)

-

-

Protocol:

-

Immobilize Mcl-1 onto the sensor chip surface using standard amine coupling chemistry.

-

Prepare a series of concentrations of S63845 in the running buffer.

-

Inject the S63845 solutions over the immobilized Mcl-1 surface at a constant flow rate.

-

Monitor the change in response units (RU) over time to obtain sensorgrams for association and dissociation phases.

-

Regenerate the sensor surface between injections using a suitable regeneration solution.

-

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine ka, kd, and Kd.

-

Cell Viability Assay (MTT or CellTiter-Glo)

These assays are used to determine the cytotoxic effect of S63845 on cancer cell lines.

-

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

S63845

-

96-well clear or opaque-walled microplates

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and solubilization solution (for MTT assay)

-

CellTiter-Glo® Luminescent Cell Viability Assay reagent (for CellTiter-Glo assay)

-

Microplate reader (spectrophotometer for MTT, luminometer for CellTiter-Glo)

-

-

Protocol:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of S63845 or vehicle control for a specified period (e.g., 24, 48, or 72 hours).

-

For MTT assay:

-

Add MTT reagent to each well and incubate for 2-4 hours.

-

Add solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

-

-

For CellTiter-Glo assay:

-

Equilibrate the plate to room temperature.

-

Add CellTiter-Glo reagent to each well.

-

Measure the luminescence.

-

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

-

In Vivo Xenograft Tumor Model

This model is used to evaluate the anti-tumor efficacy of S63845 in a living organism.

-

Materials:

-

Immunocompromised mice (e.g., NOD/SCID or nude mice)

-

Cancer cell line of interest (e.g., H929, AMO1)

-

S63845 formulated for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

-

-

Protocol:

-

Subcutaneously inject a suspension of cancer cells into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer S63845 or vehicle control to the mice according to a predetermined dosing schedule (e.g., daily, weekly) and route (e.g., intravenous, oral).[15]

-

Measure tumor volume using calipers at regular intervals.

-

Monitor the body weight and general health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

-

Calculate tumor growth inhibition (TGI) to assess the efficacy of the treatment.

-

Conclusion

S63845 is a highly potent and selective Mcl-1 inhibitor that has demonstrated significant preclinical activity in a wide range of cancer models. Its ability to induce apoptosis in Mcl-1-dependent cancer cells, both as a single agent and in combination with other therapies, highlights its potential as a valuable therapeutic agent. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers working on Mcl-1 inhibition and the development of novel anti-cancer drugs. Further clinical investigation of S63845 and other Mcl-1 inhibitors is warranted to fully elucidate their therapeutic potential in the treatment of human malignancies.

References

- 1. The MCL1-specific inhibitor S63845 acts synergistically with venetoclax/ABT-199 to induce apoptosis in T-cell acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Myeloid Cell Leukemia 1 Small Molecule Inhibitor S63845 Synergizes with Cisplatin in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 4. The MCL1 inhibitor S63845 is tolerable and effective in diverse cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. selleckchem.com [selleckchem.com]

- 13. cdn.amegroups.cn [cdn.amegroups.cn]

- 14. researchgate.net [researchgate.net]

- 15. Preclinical evaluation of the simultaneous inhibition of MCL-1 and BCL-2 with the combination of S63845 and venetoclax in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Binding Affinity and Selectivity of the Mcl-1 Inhibitor A-1210477

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myeloid cell leukemia 1 (Mcl-1) is a critical pro-survival protein belonging to the B-cell lymphoma 2 (Bcl-2) family. Its overexpression is a key factor in the survival and proliferation of various cancer cells, making it a prime target for therapeutic intervention. A-1210477 is a potent and selective small-molecule inhibitor of Mcl-1 that has demonstrated significant promise in preclinical studies. This technical guide provides a comprehensive overview of the binding affinity and selectivity of A-1210477, complete with detailed experimental protocols and data presented for clear interpretation.

Core Concepts: Mcl-1 Inhibition

Mcl-1 exerts its pro-survival function by sequestering pro-apoptotic proteins, such as Bak and Bim, thereby preventing the initiation of the intrinsic apoptotic cascade. The therapeutic strategy behind Mcl-1 inhibitors like A-1210477 is to disrupt this interaction, liberating the pro-apoptotic factors and triggering programmed cell death in cancer cells that are dependent on Mcl-1 for their survival.

Figure 1: Mechanism of Mcl-1 Inhibition by A-1210477.

Binding Affinity and Selectivity of A-1210477

The efficacy of a targeted inhibitor is defined by its high affinity for the intended target and its minimal interaction with off-target molecules. A-1210477 has been shown to be a highly potent and selective inhibitor of Mcl-1.

Quantitative Binding Data

The binding affinity of A-1210477 for Mcl-1 and its selectivity against other Bcl-2 family members have been determined using various biophysical and biochemical assays.

| Protein | Binding Affinity (Ki) | Inhibition (IC50) | Selectivity vs. Mcl-1 |

| Mcl-1 | 0.45 nM [1][2] | 26.2 nM [3] | - |

| Bcl-2 | >45,000 nM | >50,000 nM | >100,000-fold |

| Bcl-xL | >45,000 nM | >50,000 nM | >100,000-fold |

| Bcl-w | >45,000 nM | >50,000 nM | >100,000-fold |

| Bfl-1/A1 | Not Reported | Not Reported | Not Reported |

Table 1: Binding Affinity and Selectivity of A-1210477 against Bcl-2 Family Proteins. Data compiled from multiple sources. Note that specific Ki and IC50 values for Bcl-2, Bcl-xL, and Bcl-w were often reported as greater than the highest tested concentration, indicating very weak or no binding.

The sub-nanomolar Ki value for Mcl-1 underscores the high potency of A-1210477. The selectivity profile, with greater than 100,000-fold preference for Mcl-1 over other key Bcl-2 family members, is crucial for minimizing off-target effects and associated toxicities.

Experimental Protocols

Accurate determination of binding affinity and selectivity relies on robust and well-defined experimental methodologies. The following sections detail the protocols for key assays used to characterize A-1210477.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET is a commonly used method for quantifying protein-protein interactions and their inhibition in a high-throughput format.

Principle: The assay measures the energy transfer between a donor fluorophore (e.g., Terbium-cryptate) and an acceptor fluorophore (e.g., d2 or a fluorescently labeled peptide). When the donor and acceptor are in close proximity (i.e., when the protein and its binding partner are associated), excitation of the donor results in energy transfer and emission from the acceptor. An inhibitor that disrupts this interaction will lead to a decrease in the acceptor signal.

Figure 2: Principle of the TR-FRET Assay for Mcl-1 Inhibition.

Detailed Protocol:

-

Reagent Preparation:

-

Assay Buffer: 4.52 mM monobasic potassium phosphate, 15.48 mM dibasic potassium phosphate, 1 mM sodium EDTA, 0.05% Pluronic F-68, 50 mM sodium chloride, and 1 mM DTT (pH 7.5).[3]

-

Mcl-1 Protein: Recombinant GST-tagged Mcl-1 is diluted in assay buffer to a final concentration of 1 nM.[3]

-

Fluorescent Peptide: A fluorescein-labeled Bak peptide (f-Bak) is used as the binding partner, diluted to a final concentration of 100 nM.[3]

-

Donor Antibody: A Terbium (Tb)-labeled anti-GST antibody is used to label the Mcl-1 protein, diluted to a final concentration of 1 nM.[3]

-

Inhibitor: A-1210477 is serially diluted in DMSO and then further diluted in assay buffer to the desired concentrations. The final DMSO concentration in the assay should be kept constant (e.g., <1%).

-

-

Assay Procedure (384-well plate format):

-

Add 5 µL of the diluted A-1210477 or DMSO (for control wells) to the appropriate wells.

-

Add 5 µL of a pre-mixed solution containing the GST-Mcl-1 protein and the Tb-anti-GST antibody.

-

Add 5 µL of the diluted f-Bak peptide.

-

Incubate the plate at room temperature for 60-120 minutes, protected from light.[3]

-

-

Data Acquisition:

-

Read the plate on a TR-FRET compatible plate reader.

-

Excitation is typically at 340 nm.

-

Emission is read at two wavelengths: ~620 nm (for the Terbium donor) and ~665 nm (for the acceptor).

-

-

Data Analysis:

-

The TR-FRET signal is calculated as the ratio of the acceptor emission to the donor emission (665 nm / 620 nm).

-

The percentage of inhibition is calculated relative to the high (no inhibitor) and low (no Mcl-1) controls.

-

IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.

-

Ki values can be calculated from the IC50 values using the Cheng-Prusoff equation, taking into account the concentrations of the protein and the fluorescent peptide and the Kd of the protein-peptide interaction.

-

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement in a cellular environment.

Principle: The binding of a ligand (inhibitor) to its target protein often increases the thermal stability of the protein. In CETSA, cells are treated with the inhibitor, heated to various temperatures, and the amount of soluble target protein remaining is quantified. A stabilizing ligand will result in a shift of the protein's melting curve to a higher temperature.

Figure 3: Experimental Workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol:

-

Cell Culture and Treatment:

-

Culture an appropriate Mcl-1 dependent cell line (e.g., H929 multiple myeloma cells) to a sufficient density.

-

Treat the cells with various concentrations of A-1210477 or vehicle (DMSO) for a defined period (e.g., 1-4 hours) under normal culture conditions.

-

-

Heating Step:

-

Aliquot the cell suspensions into PCR tubes.

-

Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a short duration (e.g., 3-5 minutes) using a thermal cycler.

-

-

Protein Extraction:

-

Lyse the cells by freeze-thaw cycles or by using a suitable lysis buffer.

-

Separate the soluble protein fraction from the precipitated (aggregated) proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

-

-

Quantification of Soluble Mcl-1:

-

Collect the supernatant containing the soluble proteins.

-

Determine the concentration of total protein in each sample.

-

Analyze equal amounts of total protein from each sample by SDS-PAGE and Western blotting using an anti-Mcl-1 antibody.

-

-

Data Analysis:

-

Quantify the band intensities from the Western blots.

-

Plot the relative amount of soluble Mcl-1 as a function of temperature for both the vehicle- and A-1210477-treated samples.

-

The shift in the melting temperature (Tm) between the two curves indicates the degree of thermal stabilization induced by the inhibitor, confirming target engagement.

-

Conclusion

A-1210477 is a highly potent and selective Mcl-1 inhibitor, as demonstrated by robust biophysical and cellular assays. The detailed protocols provided in this guide offer a framework for the accurate characterization of A-1210477 and other Mcl-1 inhibitors. The combination of high-affinity binding and exceptional selectivity underscores the therapeutic potential of A-1210477 in Mcl-1-dependent cancers. For researchers and drug development professionals, a thorough understanding of these characteristics and the methodologies used to determine them is paramount for the continued development and clinical application of this important class of anti-cancer agents.

References

In Vitro Activity of Mcl-1 Inhibitor 3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro activity of the potent and selective Mcl-1 inhibitor, commonly referred to as Mcl-1 inhibitor 3 (CAS: 2376774-73-9). This macrocyclic inhibitor has demonstrated significant potential in preclinical studies as a targeted agent for cancers dependent on the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1). This document summarizes key quantitative data, details relevant experimental methodologies, and illustrates the underlying biological pathways.

Core Data Presentation

The in vitro efficacy of Mcl-1 inhibitor 3 has been characterized by its strong binding affinity to its target and its potent cytotoxic effects in a relevant cancer cell line. The key quantitative metrics are summarized in the table below.

| Parameter | Value | Assay Type | Cell Line | Reference |

| Binding Affinity (Ki) | 0.061 nM | HTRF/TR-FRET | N/A | [1] |

| Cell Viability (IC50) | 19 nM | OPM-2 Cell Viability Assay | OPM-2 | [1] |

Table 1: In Vitro Activity of Mcl-1 Inhibitor 3

Mechanism of Action

Mcl-1 is a key member of the Bcl-2 family of proteins that regulates the intrinsic pathway of apoptosis.[2] It functions by sequestering pro-apoptotic proteins, such as Bak and Bax, thereby preventing them from inducing mitochondrial outer membrane permeabilization (MOMP) and subsequent caspase activation.[3] Overexpression of Mcl-1 is a common mechanism by which cancer cells evade apoptosis and develop resistance to therapies.[4][5]

Mcl-1 inhibitor 3 acts as a BH3 mimetic, binding with high affinity to the BH3-binding groove of Mcl-1. This competitive inhibition disrupts the interaction between Mcl-1 and pro-apoptotic proteins like Bak.[2] The release of Bak allows it to oligomerize, leading to MOMP, cytochrome c release from the mitochondria, and ultimately, apoptotic cell death.[3]

Key Signaling Pathway

The following diagram illustrates the central role of Mcl-1 in the regulation of apoptosis and the mechanism of action of Mcl-1 inhibitor 3.

Caption: Mcl-1 signaling pathway and inhibitor action.

Experimental Protocols

The following sections provide detailed, representative methodologies for the key in vitro assays used to characterize Mcl-1 inhibitor 3.

Mcl-1 Homogeneous Time-Resolved Fluorescence (HTRF) / Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay

This assay is designed to quantify the binding affinity of inhibitors to the Mcl-1 protein.

Principle: The assay measures the disruption of the interaction between a tagged Mcl-1 protein and a fluorescently labeled peptide derived from a pro-apoptotic BH3 domain. When the Mcl-1 protein and the peptide are in close proximity, FRET occurs between a donor fluorophore (e.g., Terbium cryptate) on the Mcl-1 antibody and an acceptor fluorophore (e.g., d2) on the peptide. An inhibitor that binds to Mcl-1 will displace the labeled peptide, leading to a decrease in the FRET signal.

Materials:

-

Recombinant human Mcl-1 protein (His-tagged)

-

Biotinylated BH3 peptide (e.g., from Bim or Bak)

-

Anti-His-Terbium (Tb) cryptate conjugate (donor)

-

Streptavidin-d2 (acceptor)

-

Assay buffer (e.g., PBS, 0.05% Tween-20, 0.1% BSA)

-

Mcl-1 inhibitor 3

-

384-well low-volume microplates

-

HTRF-compatible microplate reader

Procedure:

-

Prepare serial dilutions of Mcl-1 inhibitor 3 in the assay buffer.

-

In a 384-well plate, add the Mcl-1 inhibitor 3 dilutions.

-

Add the recombinant Mcl-1 protein and the biotinylated BH3 peptide to each well.

-

Add the Anti-His-Tb and Streptavidin-d2 detection reagents.

-

Incubate the plate at room temperature for a specified period (e.g., 1-4 hours) to allow the binding reaction to reach equilibrium.

-

Measure the fluorescence at the donor and acceptor emission wavelengths (e.g., 620 nm for Terbium and 665 nm for d2) using an HTRF-compatible plate reader.

-

Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

-

Plot the HTRF ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Caption: HTRF/TR-FRET assay workflow.

OPM-2 Cell Viability Assay

This assay determines the concentration of Mcl-1 inhibitor 3 required to inhibit the growth of the OPM-2 multiple myeloma cell line, which is known to be dependent on Mcl-1 for survival.

Principle: Cell viability is assessed using a colorimetric or fluorometric method that measures a parameter indicative of the number of viable cells, such as metabolic activity (e.g., MTT, MTS, or resazurin reduction) or ATP content. A decrease in the signal in treated cells compared to untreated controls indicates a reduction in cell viability.

Materials:

-

OPM-2 human multiple myeloma cell line[6]

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and antibiotics)

-

Mcl-1 inhibitor 3

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

-

96-well opaque-walled microplates

-

Luminometer

Procedure:

-

Culture OPM-2 cells in complete medium to maintain logarithmic growth.

-

Seed the OPM-2 cells into a 96-well opaque-walled plate at a predetermined density (e.g., 5,000-10,000 cells/well).

-

Prepare serial dilutions of Mcl-1 inhibitor 3 in the complete culture medium.

-

Add the inhibitor dilutions to the appropriate wells. Include vehicle-only controls.

-

Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Allow the plate to equilibrate to room temperature.

-

Add the cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.

-

Incubate for a short period to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Caption: OPM-2 cell viability assay workflow.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Targeting MCL-1 protein to treat cancer: opportunities and challenges [frontiersin.org]

- 5. Targeting Mcl-1 for the therapy of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Leibniz Institute DSMZ: Details [dsmz.de]

An In-depth Technical Guide to the Cellular Targets and Pathways of Mcl-1 Inhibitor 3

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic member of the B-cell lymphoma 2 (Bcl-2) protein family, is a critical regulator of programmed cell death, or apoptosis.[1] Its overexpression is a common feature in a multitude of human cancers, contributing to tumor survival, proliferation, and resistance to conventional therapies.[1] Consequently, Mcl-1 has emerged as a high-priority target for cancer drug development. Mcl-1 inhibitor 3 (also referred to as compound 1) is a potent and orally active macrocyclic inhibitor of Mcl-1.[2] This technical guide provides a comprehensive overview of the cellular targets and pathways affected by Mcl-1 inhibitor 3, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Core Cellular Target: Myeloid Cell Leukemia-1 (Mcl-1)

The primary cellular target of Mcl-1 inhibitor 3 is the Mcl-1 protein. Mcl-1 is a key pro-survival protein that sequesters pro-apoptotic proteins, particularly Bak and Noxa, thereby preventing the activation of the apoptotic cascade.[1][3] By binding to these pro-death molecules, Mcl-1 maintains mitochondrial integrity and prevents the release of cytochrome c, a critical step in the intrinsic apoptosis pathway.[3] In many cancer cells, the overexpression of Mcl-1 creates a dependency, making them vulnerable to inhibitors that can disrupt this protective mechanism.[1]

Mcl-1 inhibitor 3 acts as a BH3 mimetic, competitively binding to the BH3-binding groove of Mcl-1 with high affinity.[1] This action displaces pro-apoptotic proteins like Bak, freeing them to induce mitochondrial outer membrane permeabilization (MOMP), leading to the activation of caspases and subsequent execution of apoptosis.[4][5]

Signaling Pathways Modulated by Mcl-1 Inhibitor 3

The principal signaling pathway disrupted by Mcl-1 inhibitor 3 is the intrinsic apoptosis pathway . By inhibiting Mcl-1, the delicate balance between pro-survival and pro-apoptotic signals is shifted towards cell death.

A simplified representation of this pathway is as follows:

Beyond the direct induction of apoptosis, the inhibition of Mcl-1 can have broader effects on cellular signaling. Research suggests that Mcl-1 is also involved in processes such as DNA damage repair and cell cycle regulation.[3][6] Therefore, inhibition by Mcl-1 inhibitor 3 may also sensitize cancer cells to other therapeutic agents by impairing these functions.

Interestingly, treatment with Mcl-1 inhibitors can sometimes lead to an upregulation of Mcl-1 protein levels. This paradoxical effect is thought to be a compensatory mechanism involving the MEK/ERK signaling pathway, which can lead to increased Mcl-1 protein stability through phosphorylation at Threonine 163.[3][7]

Quantitative Data

The potency and efficacy of Mcl-1 inhibitor 3 have been quantified through various biochemical and cell-based assays.[2] A summary of this data, alongside that of other notable Mcl-1 inhibitors for comparative purposes, is presented below.

| Inhibitor | Target | Assay Type | Ki (nM) | IC50 (nM) | Cell Line | Reference |

| Mcl-1 inhibitor 3 | Mcl-1 | HTRF/TR-FRET | 0.061 | - | - | [2] |

| Mcl-1 inhibitor 3 | - | Cell Viability | - | 19 | OPM-2 | [2] |

| A-1210477 | Mcl-1 | Biochemical | 0.454 | 26.2 | - | [4] |

| UMI-77 | Mcl-1 | FP-based binding | 490 | - | - | [8] |

| VU661013 | Mcl-1 | TR-FRET | 0.097 | - | - | [9] |

Table 1: Comparative Quantitative Data of Mcl-1 Inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize Mcl-1 inhibitor 3.

Homogeneous Time-Resolved Fluorescence (HTRF) / Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This biochemical assay is used to determine the binding affinity (Ki) of an inhibitor to its target protein.

Protocol:

-

Reagent Preparation: Prepare assay buffer (e.g., 20 mM Tris pH 7.5, 150 mM NaCl, 0.05% Tween-20). Prepare serial dilutions of Mcl-1 inhibitor 3.

-

Assay Plate Setup: In a 384-well plate, add a fixed concentration of recombinant Mcl-1 protein to each well.

-

Inhibitor Addition: Add the serially diluted Mcl-1 inhibitor 3 to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for a defined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

-

Peptide Addition: Add a fluorescently labeled BH3 peptide (e.g., from Bak or Bim) that is known to bind to Mcl-1.

-

Second Incubation: Incubate for another defined period (e.g., 60 minutes) at room temperature, protected from light.

-

Data Acquisition: Read the plate using an HTRF-compatible microplate reader, measuring the fluorescence at two different wavelengths (donor and acceptor).

-

Data Analysis: Calculate the HTRF ratio and plot against the inhibitor concentration to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.

Cell Viability Assay (OPM-2 Cell Line)

This cell-based assay measures the effect of an inhibitor on the proliferation and survival of cancer cells. The OPM-2 multiple myeloma cell line is known to be dependent on Mcl-1 for survival.

Protocol:

-

Cell Seeding: Seed OPM-2 cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of Mcl-1 inhibitor 3. Include a vehicle control.

-

Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Viability Reagent Addition: Add a cell viability reagent (e.g., CellTiter-Glo®, MTT, or XTT) to each well according to the manufacturer's instructions.

-

Incubation: Incubate the plate as required by the chosen reagent.

-

Data Acquisition: Measure the signal (luminescence or absorbance) using a microplate reader.

-

Data Analysis: Normalize the data to the vehicle control and plot the percentage of viable cells against the inhibitor concentration to determine the IC50 value.

Co-Immunoprecipitation (Co-IP)

Co-IP is used to determine if two proteins interact within a cell. In this context, it can be used to show that Mcl-1 inhibitor 3 disrupts the interaction between Mcl-1 and Bak.

Protocol:

-

Cell Treatment and Lysis: Treat cells (e.g., OPM-2) with Mcl-1 inhibitor 3 or a vehicle control. Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

Pre-clearing: Incubate the cell lysate with control IgG and protein A/G beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific for Mcl-1.

-

Immune Complex Capture: Add protein A/G beads to the lysate to capture the antibody-protein complexes.

-

Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads using an elution buffer (e.g., Laemmli sample buffer).

-

Western Blot Analysis: Analyze the eluted proteins by SDS-PAGE and western blotting using an antibody against Bak to detect its presence in the Mcl-1 immunoprecipitate. A decrease in the amount of co-immunoprecipitated Bak in the inhibitor-treated sample compared to the control indicates disruption of the Mcl-1/Bak interaction.

Conclusion

Mcl-1 inhibitor 3 is a highly potent and specific small molecule that effectively targets the anti-apoptotic protein Mcl-1. By disrupting the sequestration of pro-apoptotic proteins like Bak, it robustly induces the intrinsic apoptosis pathway in Mcl-1-dependent cancer cells. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug developers to further investigate the therapeutic potential of Mcl-1 inhibition. A thorough understanding of its cellular targets and modulated pathways is paramount for the rational design of clinical trials and the development of novel combination therapies to overcome cancer resistance.

References

- 1. Mechanisms of MCL-1 protein stability induced by MCL-1 antagonists in B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery and Biological Characterization of Potent Myeloid Cell Leukemia-1 (Mcl-1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]

- 9. youtube.com [youtube.com]

The Pharmacokinetics and Pharmacodynamics of Mcl-1 Inhibitor 3: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Myeloid cell leukemia-1 (Mcl-1) has emerged as a critical pro-survival protein frequently overexpressed in a variety of cancers, contributing to tumor maintenance and resistance to conventional therapies. Its inhibition represents a promising therapeutic strategy. This technical guide provides an in-depth analysis of the pharmacokinetics and pharmacodynamics of Mcl-1 inhibitor 3, a potent, orally active macrocyclic inhibitor of Mcl-1.

Core Pharmacodynamic and Pharmacokinetic Profile

Mcl-1 inhibitor 3, also referred to as compound 1 in seminal literature, demonstrates high-affinity binding to Mcl-1 and potent activity in preclinical models.[1][2] The compound exhibits favorable pharmacokinetic properties, leading to significant in vivo efficacy without overt toxicity.[1][2]

Pharmacodynamic Properties

The pharmacodynamic profile of Mcl-1 inhibitor 3 is characterized by its strong binding affinity to Mcl-1 and its potent, selective inhibition of Mcl-1-dependent cancer cell viability.

| Parameter | Value | Assay System | Reference |

| Binding Affinity (Ki) | 0.061 nM | Mcl-1 HTRF/TR-FRET Assay | [2] |

| Cellular Potency (IC50) | 19 nM | OPM-2 Cell Viability Assay | [1][2] |

In Vivo Pharmacodynamics & Efficacy

Oral administration of Mcl-1 inhibitor 3 in mouse xenograft models of multiple myeloma (OPM-2) resulted in robust, dose-dependent anti-tumor activity. This demonstrates the compound's ability to achieve sufficient exposure to modulate its target in a whole-animal system.

| Dosing Regimen (Oral) | Endpoint | Result | Reference |

| 30 mg/kg for 30 days | Tumor Growth Inhibition (TGI) | 44% | [2] |

| 60 mg/kg for 30 days | Tumor Regression | 34% | [2] |

At the molecular level, oral administration of Mcl-1 inhibitor 3 leads to a significant, dose-dependent activation of the pro-apoptotic protein Bak in the OPM-2 xenograft model.

| Dosing Regimen (Oral, 6 hours) | Bak Activation (Fold Increase) | Reference |

| 30 mg/kg | 8-fold | [2] |

| 60 mg/kg | 14-fold | [2] |

Furthermore, a study assessing the disruption of the Mcl-1/Bak interaction in vivo demonstrated a significant loss of luminescence (~40%) at a 30 mg/kg oral dose, correlating with unbound plasma drug levels that exceed the OPM-2 IC50.[2]

| Dosing Regimen (Oral, 6 hours) | [plasma]u/OPM-2 IC50 | Reference |

| 3 mg/kg | 0.24 µM | [2] |

| 10 mg/kg | 0.93 µM | [2] |

| 30 mg/kg | 3.65 µM | [2] |

Mechanism of Action: Mcl-1 Inhibition and Apoptosis Induction

Mcl-1 inhibitor 3 functions as a BH3 mimetic. The B-cell lymphoma 2 (Bcl-2) family of proteins, which includes Mcl-1, are key regulators of the intrinsic apoptotic pathway. Anti-apoptotic members like Mcl-1 sequester pro-apoptotic proteins such as Bak and Bax, preventing them from inducing mitochondrial outer membrane permeabilization (MOMP) and subsequent cell death. Mcl-1 inhibitor 3 competitively binds to the BH3-binding groove of Mcl-1, displacing pro-apoptotic proteins. This liberation of Bak and Bax allows them to oligomerize, form pores in the mitochondrial membrane, and initiate the caspase cascade, culminating in apoptosis.

Caption: Mechanism of Mcl-1 inhibitor 3-induced apoptosis.

Experimental Protocols

Detailed methodologies for the key assays cited are outlined below. These protocols are based on standard practices in the field and the information available from the referenced literature.

Mcl-1 HTRF/TR-FRET Binding Assay

This assay quantifies the binding affinity of the inhibitor to the Mcl-1 protein.

-

Principle: Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) measures the proximity of two molecules. A terbium-labeled anti-His antibody (donor) binds to His-tagged Mcl-1, and a fluorescently labeled peptide ligand of Mcl-1 (acceptor) is used. When in close proximity, excitation of the donor results in energy transfer to the acceptor, which then emits a signal. An inhibitor disrupts the Mcl-1/ligand interaction, leading to a decrease in the FRET signal.

-

Protocol:

-

Serially dilute Mcl-1 inhibitor 3 in DMSO.

-

In a 384-well plate, add the diluted inhibitor, a fixed concentration of His-tagged Mcl-1 protein, the fluorescently labeled Mcl-1 peptide ligand, and the terbium-labeled anti-His antibody in assay buffer.

-

Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.

-

Read the TR-FRET signal on a compatible plate reader, measuring emission at two wavelengths (one for the donor and one for the acceptor).

-

Calculate the ratio of acceptor to donor fluorescence and plot against the inhibitor concentration to determine the Ki value.

-

Caption: Workflow of the TR-FRET binding assay.

OPM-2 Cell Viability Assay

This assay determines the potency of the inhibitor in a cancer cell line known to be dependent on Mcl-1.

-

Principle: Cell viability is assessed by measuring a parameter indicative of the number of living cells, such as metabolic activity (e.g., using MTS or resazurin) or ATP content (e.g., using CellTiter-Glo). A decrease in this parameter reflects the cytotoxic or cytostatic effect of the compound.

-

Protocol:

-

Seed OPM-2 multiple myeloma cells in a 96-well plate at a predetermined density and culture overnight.

-

Treat the cells with a serial dilution of Mcl-1 inhibitor 3. Include a vehicle control (e.g., DMSO).

-

Incubate the cells for a specified duration (e.g., 72 hours).

-

Add the viability reagent (e.g., CellTiter-Glo) to each well.

-

Incubate as per the reagent manufacturer's instructions to allow for signal development.

-

Measure the signal (luminescence for ATP-based assays, absorbance or fluorescence for metabolic assays) using a plate reader.

-

Normalize the data to the vehicle control and plot the percentage of viable cells against the inhibitor concentration to calculate the IC50 value.

-

In Vivo Bak Activation Assay

This assay measures the pharmacodynamic effect of the inhibitor on its direct downstream target in a tumor xenograft model.

-

Principle: The activation of Bak involves a conformational change that exposes a previously hidden epitope. This can be detected using a conformation-specific antibody.

-

Protocol:

-

Establish OPM-2 tumor xenografts in immunocompromised mice.

-

Administer Mcl-1 inhibitor 3 orally at various doses.

-

At a specified time point post-dosing (e.g., 6 hours), euthanize the mice and excise the tumors.

-

Prepare tumor lysates.

-

Use an immunoassay (e.g., electrochemiluminescence assay) with a conformation-specific anti-Bak antibody to quantify the amount of activated Bak in the lysates.

-

Normalize the activated Bak signal to the total protein concentration in each lysate.

-

Compare the levels of activated Bak in treated versus vehicle control groups to determine the fold-increase.

-

Caption: Workflow for the in vivo Bak activation study.

References

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) Studies of Mcl-1 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Myeloid cell leukemia 1 (Mcl-1) is a critical pro-survival protein belonging to the B-cell lymphoma 2 (Bcl-2) family. Its overexpression is implicated in the survival of various cancer cells and their resistance to therapy, making it a prime target for anticancer drug development. This guide provides a detailed overview of the structure-activity relationship (SAR) studies of small molecule inhibitors targeting Mcl-1, focusing on the key chemical scaffolds, binding affinities, and the experimental methodologies used to determine them.

Mcl-1 Signaling and Inhibition

Mcl-1 exerts its pro-survival function by binding to and sequestering pro-apoptotic proteins such as Bak and Noxa, thereby preventing the initiation of the apoptotic cascade.[1] Small molecule inhibitors of Mcl-1 are designed to disrupt this protein-protein interaction, freeing the pro-apoptotic proteins to induce programmed cell death. The development of these inhibitors often involves extensive SAR studies to optimize their potency, selectivity, and pharmacokinetic properties.

The regulation of Mcl-1 is complex, involving transcriptional and post-translational modifications. Signaling pathways such as the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways can influence Mcl-1 expression and stability.[2] Understanding these pathways is crucial for the rational design of Mcl-1 inhibitors and for predicting their effects in a cellular context.

Caption: Mcl-1 signaling pathway and the mechanism of its inhibition.

Structure-Activity Relationship (SAR) of Mcl-1 Inhibitors

The development of potent and selective Mcl-1 inhibitors has been advanced through fragment-based screening and structure-based design.[3][4] SAR studies have revealed key structural features that govern the binding affinity and selectivity of these compounds.

Fragment-based screening has identified indole carboxylic acids as a promising starting point for Mcl-1 inhibitors.[3][5] SAR studies on this scaffold have demonstrated that substitutions at various positions of the indole ring can significantly impact binding affinity.

| Compound | Core Scaffold | Substitution | Mcl-1 Ki (nM) | Selectivity over Bcl-xL | Selectivity over Bcl-2 |

| 1 | Indole-2-carboxylic acid | - | >500,000 | - | - |

| 53 | Indole-2-carboxylic acid | 6-Cl, 3-(3,5-di-Me-4-Cl-phenyl) linker | 55 | >250-fold | 16-fold |

| 34 | Tricyclic indole-2-carboxylic acid | - | 3 | >1700-fold | >250-fold |

Data sourced from Fesik et al. and related studies.[5]

The addition of a chlorine atom at the 6-position of the indole core in compound 53 led to favorable hydrophobic interactions with Ala227 and Met231 of Mcl-1.[5] The bulky substituent at the 3-position was shown to induce a conformational change in the p2 binding pocket of Mcl-1, enhancing binding affinity.[5] Further optimization by creating a tricyclic indole scaffold in compound 34 resulted in a significant increase in potency and selectivity.[5]

Fragment screening has also identified thienopyrimidine amino acids as hits for Mcl-1 inhibition.[4] Optimization of this scaffold focused on introducing hindered rotation along a biaryl axis to improve selectivity and modifying the carboxylate group to enhance cellular activity.[4]

| Compound | Core Scaffold | Key Modifications | Mcl-1 Ki (nM) | Cellular Activity (EC50, nM) |

| Hit Fragment | Thienopyrimidine amino acid | - | Micromolar | - |

| 20 | Thienopyrimidine | Atropisomeric aryl at 5-position | 19 | - |

| S63845 | Thienopyrimidine derivative | Optimized biaryl and carboxylate isostere | Sub-nanomolar | Nanomolar |

Data is illustrative of the optimization process described by Servier.[4][6]

The introduction of atropisomerism was a key strategy to confer high selectivity for Mcl-1 over other Bcl-2 family members.[6] Offsetting the negative charge of the anchoring carboxylate group was crucial for achieving cellular efficacy.[4]

Experimental Protocols

The quantitative data presented in SAR tables are typically generated using a variety of biophysical and biochemical assays.

This is a common method to determine the binding affinity (Ki) of inhibitors.

Principle: The assay measures the change in the polarization of fluorescently labeled BH3 peptide upon binding to Mcl-1. Small, unbound fluorescent peptides tumble rapidly in solution, resulting in low polarization. When bound to the larger Mcl-1 protein, the tumbling is slower, leading to higher polarization. An inhibitor will compete with the fluorescent peptide for binding to Mcl-1, causing a decrease in polarization.

Protocol Outline:

-

A solution containing recombinant Mcl-1 protein and a fluorescein-labeled BH3 peptide (e.g., FITC-Mcl-1-BH3) is prepared in an appropriate assay buffer (e.g., 20 mM TRIS pH 7.5, 100 mM NaCl, 1 mM EDTA, and 0.05% Tween-20).[3]

-

The inhibitor compound is serially diluted and added to the Mcl-1/peptide mixture in a 384-well plate.

-

The plate is incubated at room temperature to allow the binding to reach equilibrium.

-

Fluorescence polarization is measured using a plate reader with appropriate excitation and emission filters.

-

The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

-

The Ki value is calculated from the IC50 using the Cheng-Prusoff equation, which requires knowledge of the Kd of the fluorescent peptide for Mcl-1.

References

- 1. Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Myeloid cell leukemia 1 (MCL-1), an unexpected modulator of protein kinase signaling during invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of potent myeloid cell leukemia 1 (Mcl 1) inhibitors using fragment based methods and structure based design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-Guided Discovery of a Selective Mcl-1 Inhibitor with Cellular Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery and Development of Mcl-1 Inhibitors as Anti-cancer Therapeutics: Hit to Clinical Candidate Optimization | Protein – Protein Interaction Regulators | Books Gateway | Royal Society of Chemistry [books.rsc.org]

- 6. researchgate.net [researchgate.net]

Preclinical Evaluation of Mcl-1 Inhibitors in Cancer Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical evaluation of potent and selective Myeloid Cell Leukemia-1 (Mcl-1) inhibitors in various cancer models. Mcl-1, an anti-apoptotic member of the B-cell lymphoma 2 (Bcl-2) family of proteins, is a critical survival factor for numerous human cancers and a key mediator of resistance to anti-cancer therapies.[1] The development of small molecule inhibitors targeting Mcl-1 has therefore become a promising therapeutic strategy. This document will focus on the preclinical data of leading Mcl-1 inhibitors, with a particular emphasis on AMG 176, a first-in-human selective Mcl-1 inhibitor, as a representative "Mcl-1 inhibitor 3." Data from other significant Mcl-1 inhibitors such as AZD5991, S64315, and UMI-77 will also be presented to provide a broader context.

Mechanism of Action of Mcl-1 Inhibitors

Mcl-1 exerts its pro-survival function by binding to and sequestering pro-apoptotic proteins, primarily Bak and Bax.[1] This prevents their oligomerization at the mitochondrial outer membrane, a critical step in the intrinsic apoptosis pathway. Mcl-1 inhibitors are BH3 mimetics that bind with high affinity to the BH3-binding groove of the Mcl-1 protein.[2] This competitive binding displaces pro-apoptotic proteins like Bak, leading to their activation, subsequent mitochondrial outer membrane permeabilization, cytochrome c release, and activation of the caspase cascade, ultimately resulting in apoptotic cell death.[2][3]

Figure 1. Mcl-1 inhibitor mechanism of action.

In Vitro Efficacy of Mcl-1 Inhibitors

The in vitro potency of Mcl-1 inhibitors is typically assessed across a panel of cancer cell lines to determine their anti-proliferative and pro-apoptotic activity. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the efficacy of these compounds.

Quantitative In Vitro Data

The following tables summarize the in vitro activity of AMG 176 and other notable Mcl-1 inhibitors in various cancer cell lines.

Table 1: In Vitro Activity of AMG 176 in B-Cell Lymphoma Cell Lines

| Cell Line | Subtype | IC50 (µM) at 48 hours |

|---|---|---|

| TMD8 | ABC-DLBCL | 1.45 |

| U2932 4RH | ABC-DLBCL | 19.45 |

| OCI-LY1 | GCB-DLBCL | 0.21 |

| DHL-10 | GCB-DLBCL | 17.78 |

Data sourced from a study on preclinical models of aggressive B-cell lymphomas.[4]

Table 2: In Vitro Activity of Mcl-1 Inhibitors in Hematological Malignancies

| Inhibitor | Cell Line | Cancer Type | Assay | Potency |

|---|---|---|---|---|

| AMG 176 | OPM-2 | Multiple Myeloma | Apoptosis | Induces apoptosis[5] |

| MV-4-11 | AML | Apoptosis | Induces apoptosis[5] | |

| MOLM13 | AML | Apoptosis | Induces apoptosis[5] | |

| Ramos | Burkitt's Lymphoma | Apoptosis | Induces apoptosis[5] | |

| AZD5991 | MOLP8 | Multiple Myeloma | Caspase EC50 | 33 nM[6] |

| MV4;11 | AML | Caspase EC50 | 24 nM[6] | |

| S64315 | Multiple Myeloma Cell Lines | Multiple Myeloma | Cell Viability | Sub-nanomolar affinity[7] |

| UMI-77 | Pancreatic Cancer Cell Lines | Pancreatic Cancer | Apoptosis | Induces apoptosis[3] |

| | BxPC-3 | Pancreatic Cancer | Binding Affinity (Ki) | 490 nM[8] |

In Vivo Efficacy in Xenograft Models

The anti-tumor activity of Mcl-1 inhibitors is evaluated in vivo using various cancer xenograft models in immunocompromised mice. Tumor growth inhibition (TGI) and tumor regression are the primary endpoints for these studies.

Quantitative In Vivo Data

The following table summarizes the in vivo efficacy of selected Mcl-1 inhibitors in different xenograft models.

Table 3: In Vivo Efficacy of Mcl-1 Inhibitors in Xenograft Models

| Inhibitor | Cancer Model | Dosing Schedule | Outcome |

|---|---|---|---|

| AMG 176 | OPM-2 (Multiple Myeloma) | Discontinuous oral administration | Significant tumor growth inhibition and complete tumor regression at higher doses.[2] |

| MOLM13 (AML) | Discontinuous oral administration | Inhibited tumor growth.[5] | |

| AZD5991 | MM & AML models | Single IV dose | Tumor regressions.[6] |

| NCI-H929 (Multiple Myeloma) | Combination with bortezomib | Enhanced efficacy compared to single agents.[9] |

| UMI-77 | BxPC-3 (Pancreatic Cancer) | 60 mg/kg IV | Tumor growth inhibition.[10] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. The following section provides detailed protocols for key in vitro and in vivo assays used in the evaluation of Mcl-1 inhibitors.

Figure 2. General preclinical evaluation workflow.

Cell Viability Assay (CellTiter-Glo®)

This assay quantifies the number of viable cells in culture based on the amount of ATP present, which is indicative of metabolically active cells.[11]

Materials:

-

Cancer cell lines of interest

-

96-well or 384-well opaque-walled plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Mcl-1 inhibitor compound

-

Multimode plate reader with luminescence detection capabilities

Procedure:

-

Cell Seeding: Seed cells into a 96-well or 384-well opaque-walled plate at a predetermined density to ensure logarithmic growth during the assay period. Incubate at 37°C in a 5% CO2 incubator for 24 hours.[12]

-

Compound Treatment: Prepare serial dilutions of the Mcl-1 inhibitor in culture medium. Add the diluted compound to the appropriate wells. Include vehicle-only (e.g., DMSO) control wells.

-

Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

-

Assay Reagent Preparation and Addition: Equilibrate the CellTiter-Glo® Reagent to room temperature.

-

Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[2]

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[2]

-

Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[2]

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[2]

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Normalize the luminescence signal of the treated wells to the vehicle control wells to determine the percentage of cell viability. Calculate the IC50 value using appropriate software.

Apoptosis Assay (Annexin V and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4]

Materials:

-

Treated and control cells

-

Annexin V-FITC Apoptosis Detection Kit (or similar)

-

1X Annexin-binding buffer

-

Propidium Iodide (PI)

-

Flow cytometer

Procedure:

-

Cell Harvesting: After treatment with the Mcl-1 inhibitor, harvest both adherent and floating cells.

-

Washing: Wash the cells twice with cold phosphate-buffered saline (PBS) by centrifugation.[4]

-

Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[13]

-

Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 1 µL of PI working solution.[13]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]

-

Dilution: Add 400 µL of 1X Annexin-binding buffer to each tube.

-

Data Acquisition: Analyze the cells by flow cytometry within one hour.

-

Data Analysis: Differentiate cell populations:

-

Annexin V- / PI-: Viable cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic/necrotic cells

-

Annexin V- / PI+: Necrotic cells

-

Caspase-3/7 Activation Assay (Caspase-Glo® 3/7)

This assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.[6]

Materials:

-

Treated and control cells in a 96-well white-walled plate

-

Caspase-Glo® 3/7 Assay kit (Promega)

-

Luminometer

Procedure:

-

Assay Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.

-

Plate Equilibration: Remove the 96-well plate containing cells from the incubator and let it equilibrate to room temperature.[3]

-

Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[3]

-

Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1 to 3 hours, protected from light.

-

Data Acquisition: Measure the luminescence using a luminometer.

-

Data Analysis: The luminescent signal is directly proportional to the amount of caspase-3/7 activity.

Co-Immunoprecipitation (Co-IP)

Co-IP is used to determine if the Mcl-1 inhibitor disrupts the interaction between Mcl-1 and its binding partners (e.g., Bak, Bim).

Materials:

-

Cell lysates from treated and control cells

-

Antibody specific to Mcl-1

-

Protein A/G agarose beads

-

Lysis buffer and wash buffer

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Cell Lysis: Lyse the treated and control cells with an appropriate lysis buffer containing protease inhibitors.[14]

-

Pre-clearing (Optional): Incubate the cell lysates with Protein A/G agarose beads to reduce non-specific binding.[14]

-

Immunoprecipitation: Incubate the pre-cleared lysates with an anti-Mcl-1 antibody overnight at 4°C with gentle rotation.[15]

-

Complex Capture: Add Protein A/G agarose beads to capture the antibody-protein complexes. Incubate for 1-2 hours at 4°C.[15]

-

Washing: Pellet the beads by centrifugation and wash them several times with wash buffer to remove non-specific proteins.

-

Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against Mcl-1 and its potential binding partners (e.g., Bak, Bim).

-

Analysis: A decrease in the amount of Bak or Bim co-immunoprecipitated with Mcl-1 in the inhibitor-treated samples compared to the control indicates disruption of the protein-protein interaction.

In Vivo Xenograft Study

Materials:

-

Immunocompromised mice (e.g., SCID or nude mice)

-

Cancer cell line for implantation

-

Matrigel (optional)

-

Mcl-1 inhibitor formulation for in vivo administration

-

Calipers for tumor measurement

Procedure:

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells) in a mixture of medium and Matrigel into the flank of each mouse.[16]

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization: Randomize the mice into treatment and control groups with similar mean tumor volumes.

-

Treatment: Administer the Mcl-1 inhibitor and vehicle control according to the predetermined dosing schedule (e.g., oral gavage, intravenous injection).

-

Monitoring: Monitor the tumor volume (measured with calipers) and body weight of the mice regularly (e.g., twice or three times a week).

-

Endpoint: Continue the study until the tumors in the control group reach a predetermined size or for a specified duration.

-

Data Analysis: Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group. Statistical analysis is performed to determine the significance of the anti-tumor effect.

Conclusion

The preclinical evaluation of Mcl-1 inhibitors such as AMG 176 demonstrates their potential as potent and selective anti-cancer agents. These compounds effectively induce apoptosis in Mcl-1-dependent cancer cells both in vitro and in vivo. The detailed protocols provided in this guide offer a framework for the consistent and rigorous preclinical assessment of this promising class of targeted therapies. Further investigation into biomarkers of response and combination strategies will be crucial for the successful clinical translation of Mcl-1 inhibitors.

References

- 1. ashpublications.org [ashpublications.org]

- 2. ch.promega.com [ch.promega.com]

- 3. ulab360.com [ulab360.com]

- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 6. Caspase-Glo® 3/7 Assay Protocol [promega.jp]

- 7. researchgate.net [researchgate.net]

- 8. moleculardevices.com [moleculardevices.com]

- 9. promega.com [promega.com]

- 10. bosterbio.com [bosterbio.com]

- 11. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]

- 12. 4.3. CellTiter-Glo Viability Assay (CTG) [bio-protocol.org]

- 13. kumc.edu [kumc.edu]

- 14. creative-diagnostics.com [creative-diagnostics.com]

- 15. aacrjournals.org [aacrjournals.org]

- 16. Cell-line derived xenograft models of MCL [bio-protocol.org]

An In-depth Technical Guide to the Apoptosis Mechanism Induced by Mcl-1 Inhibitors

Executive Summary: Myeloid cell leukemia 1 (Mcl-1) is a pivotal anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family. Its overexpression is a common feature in a wide array of human cancers, where it plays a crucial role in promoting tumor cell survival and resistance to conventional therapies.[1][2] This has positioned Mcl-1 as a high-priority target for cancer drug development. The emergence of selective Mcl-1 inhibitors, which function as BH3 mimetics, represents a promising therapeutic strategy. These small molecules are designed to directly bind to Mcl-1, thereby disrupting its protective function and reactivating the intrinsic apoptosis pathway in cancer cells. This technical guide provides a comprehensive overview of the molecular mechanisms through which Mcl-1 inhibitors induce apoptosis, details the advanced regulatory pathways they influence, presents quantitative data on their efficacy, and outlines key experimental protocols for their study.

The Role of Mcl-1 in Apoptosis Regulation

Apoptosis, or programmed cell death, is a fundamental process for maintaining tissue homeostasis, and its evasion is a hallmark of cancer. The intrinsic apoptosis pathway is tightly regulated at the mitochondrial level by the Bcl-2 family of proteins. This family includes anti-apoptotic members (e.g., Mcl-1, Bcl-2, Bcl-xL), pro-apoptotic effectors (BAX and BAK), and pro-apoptotic BH3-only proteins (e.g., BIM, PUMA, NOXA).[1][2]

In healthy cells, anti-apoptotic proteins like Mcl-1 sequester the effector proteins BAX and BAK, preventing their oligomerization.[2][3] Upon receiving apoptotic stimuli, BH3-only proteins are activated. They bind to the anti-apoptotic proteins, causing the release of BAX and BAK.[4] Liberated BAX and BAK then form pores in the outer mitochondrial membrane, a process known as mitochondrial outer membrane permeabilization (MOMP).[2][4] This leads to the release of cytochrome c into the cytosol, which triggers the formation of the apoptosome and subsequent activation of a caspase cascade, culminating in cell death.[2][4] Mcl-1 is particularly critical as it can bind and neutralize a broad range of pro-apoptotic partners, including BAK, BAX, and the BH3-only proteins BIM and NOXA.[5][6][7]

Core Mechanism of Mcl-1 Inhibitor-Induced Apoptosis

Mcl-1 inhibitors are classified as BH3 mimetics; they are small molecules engineered to mimic the action of pro-apoptotic BH3-only proteins.[4][7] The primary mechanism involves high-affinity binding to a hydrophobic groove on the Mcl-1 protein, the same site that Mcl-1 uses to sequester pro-apoptotic proteins.[1][6]

The sequence of events is as follows:

-

Competitive Binding: The Mcl-1 inhibitor occupies the BH3-binding groove of the Mcl-1 protein.[1]

-

Displacement of Pro-Apoptotic Proteins: This competitive binding displaces previously sequestered pro-apoptotic proteins, primarily the effectors BAX and BAK, and activator BH3-only proteins like BIM.[1][3][5]

-

BAX/BAK Activation: Once liberated, BAX and BAK undergo a conformational change, oligomerize, and insert into the outer mitochondrial membrane.[2][4]

-

Mitochondrial Outer Membrane Permeabilization (MOMP): The BAX/BAK oligomers form pores, leading to the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space.[2][5]

-

Caspase Cascade Activation: Cytochrome c in the cytosol associates with APAF1 and procaspase-9 to form the apoptosome, which activates caspase-9.[2][4] Active caspase-9 then cleaves and activates effector caspases, such as caspase-3 and -7, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates.[4][8]

Advanced Mechanisms: The Mcl-1 Stability Paradox

A fascinating and complex aspect of some Mcl-1 inhibitors, such as AMG-176 and AZD5991, is their ability to induce a paradoxical increase in the total level and stability of the Mcl-1 protein.[9] Despite this accumulation, apoptosis proceeds efficiently because the stabilized Mcl-1 is functionally inert, with its crucial BH3-binding groove occupied by the inhibitor.[5][9] This phenomenon arises from the disruption of Mcl-1's natural degradation pathway, which is primarily mediated by the ubiquitin-proteasome system.

Key players in this regulatory network include:

-

Mule (E3 Ubiquitin Ligase): An E3 ligase that polyubiquitinates Mcl-1, targeting it for proteasomal degradation.[2][9]

-

USP9x (Deubiquitinase): A deubiquitinase (DUB) that removes ubiquitin chains from Mcl-1, thereby stabilizing it.[5][9]

-

NOXA (BH3-only protein): Besides its pro-apoptotic role, NOXA can promote Mcl-1 degradation by disrupting the Mcl-1:USP9x interaction.[5][9][10]

Mcl-1 inhibitors influence this balance by:

-

Disrupting Mcl-1:NOXA Interaction: The inhibitor displaces NOXA from Mcl-1. The unbound NOXA is then rapidly degraded.[5][9]

-

Enhancing De-ubiquitination: The loss of NOXA allows for an enhanced interaction between Mcl-1 and the stabilizing deubiquitinase USP9x.[5][9]

-

Destabilizing Mule: Some inhibitors lead to a transient decrease or destabilization of the Mule E3 ligase.[5][9]

The net effect is a significant reduction in Mcl-1 ubiquitination, leading to its accumulation in a functionally inhibited state.[9]

Quantitative Analysis of Mcl-1 Inhibitors

The efficacy of Mcl-1 inhibitors is determined by their binding affinity, selectivity over other Bcl-2 family members, and their ability to induce cell death in cancer cells dependent on Mcl-1 for survival.

| Inhibitor | Binding Affinity (Kᵢ or Kₑ) | Selectivity vs. Bcl-2 / Bcl-xL | Reference |

| S63845 | <1.2 nM (Kᵢ) | >8,300-fold | [3] |

| A-1210477 | 0.454 nM (Kᵢ) | >100-fold | [3] |

| UMI-77 | 0.49 µM (Kᵢ) | ~48-fold / ~67-fold | [3] |

| Compound 47 | 24 nM (Kᵢ) | Not specified | [11] |

| Cell Line (Cancer Type) | Inhibitor | IC₅₀ (Apoptosis/Viability) | Reference |

| Multiple Myeloma lines | S63845 | Single to double-digit nM | [3] |

| Acute Myeloid Leukemia (AML) | S63845 | Single to double-digit nM | [3] |

| Non-Small-Cell Lung Cancer | A-1210477 | Potent (specific values vary) | [3] |

| Kasumi-1 (AML) | Ritanserin | 51 µM (24h) | [12] |

| KG-1α (AML) | Ritanserin | 38 µM (24h) | [12] |

Key Experimental Protocols for Mechanism Elucidation

Verifying the mechanism of action of Mcl-1 inhibitors requires a suite of molecular and cellular biology techniques. Below are detailed methodologies for essential experiments.

Apoptosis Detection by Flow Cytometry (Annexin V/7-AAD Staining)

This assay quantifies the percentage of cells undergoing apoptosis. Annexin V binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane during early apoptosis, while 7-Aminoactinomycin D (7-AAD) is a fluorescent DNA intercalator that enters cells with compromised membrane integrity (late apoptotic or necrotic cells).[12]

Protocol:

-

Cell Treatment: Seed cells at an appropriate density and treat with the Mcl-1 inhibitor at various concentrations and time points. Include vehicle-treated (e.g., DMSO) and positive controls.

-

Cell Harvesting: Harvest cells, including any floating cells in the supernatant, by centrifugation (e.g., 400 x g for 5 minutes).

-

Washing: Wash the cell pellet once with cold 1X Phosphate-Buffered Saline (PBS).

-

Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

-

Staining: Add Annexin V-FITC (or another fluorophore conjugate) and 7-AAD to the cell suspension according to the manufacturer's instructions (e.g., 5 µL of each per 100 µL of suspension).

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the samples immediately by flow cytometry. Acquire at least 10,000 events per sample.

-

Data Interpretation:

-

Live cells: Annexin V-negative and 7-AAD-negative.

-

Early apoptotic cells: Annexin V-positive and 7-AAD-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and 7-AAD-positive.

-

Analysis of Protein-Protein Interactions by Co-Immunoprecipitation (Co-IP)

Co-IP is used to demonstrate that an Mcl-1 inhibitor disrupts the interaction between Mcl-1 and its pro-apoptotic binding partners (e.g., BAK, BAX, BIM).[13][14]

Protocol:

-

Cell Lysis: After treatment, wash cells with cold PBS and lyse them on ice using a non-denaturing lysis buffer (e.g., RIPA buffer without SDS, or a buffer containing 1% NP-40) supplemented with protease and phosphatase inhibitors to preserve protein complexes.

-

Lysate Pre-clearing: Centrifuge the lysate to pellet cell debris. Pre-clear the supernatant by incubating it with Protein A/G-coupled beads for 1 hour at 4°C to reduce non-specific binding.[15]

-

Immunoprecipitation: Pellet the beads and transfer the supernatant to a new tube. Add a primary antibody specific for Mcl-1. Incubate overnight at 4°C with gentle rotation.

-

Complex Capture: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

-

Washing: Pellet the beads by centrifugation and wash them 3-5 times with cold lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the captured proteins from the beads by resuspending the pellet in 1X Laemmli sample buffer and boiling for 5-10 minutes.

-